molecular formula C6H16N2O B7843303 1,2-Ethanediamine, N-(3-methoxypropyl)- CAS No. 63631-44-7

1,2-Ethanediamine, N-(3-methoxypropyl)-

Cat. No.: B7843303
CAS No.: 63631-44-7
M. Wt: 132.20 g/mol
InChI Key: IPBAUBXGLATYHC-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(3-methoxypropyl)- is an organic compound with the molecular formula C6H16N2O It is a diamine derivative where one of the nitrogen atoms is substituted with a 3-methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediamine, N-(3-methoxypropyl)- typically involves the reaction of ethane-1,2-diamine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of 1,2-Ethanediamine, N-(3-methoxypropyl)- may involve continuous flow processes to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.

Types of Reactions:

    Oxidation: 1,2-Ethanediamine, N-(3-methoxypropyl)- can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: 1,2-Ethanediamine, N-(3-methoxypropyl)- can participate in nucleophilic substitution reactions, where the methoxy group or the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

1,2-Ethanediamine, N-(3-methoxypropyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also act as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(3-methoxypropyl)- involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications. The compound can act as a nucleophile, participating in reactions that modify proteins, nucleic acids, or other biomolecules. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent.

Comparison with Similar Compounds

1,2-Ethanediamine, N-(3-methoxypropyl)- can be compared with other diamine derivatives such as:

    Ethylenediamine: A simpler diamine with two primary amine groups.

    N~1~-(3-Trimethoxysilylpropyl)ethane-1,2-diamine: A similar compound with a trimethoxysilyl group instead of a methoxypropyl group.

    N~1~-(3-Aminopropyl)ethane-1,2-diamine: A compound with an aminopropyl group instead of a methoxypropyl group.

Uniqueness: 1,2-Ethanediamine, N-(3-methoxypropyl)- is unique due to the presence of the methoxypropyl group, which imparts different chemical properties and reactivity compared to other diamines. This makes it suitable for specific applications where the methoxy group plays a crucial role in the compound’s activity or interaction with other molecules.

Properties

IUPAC Name

N'-(3-methoxypropyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-9-6-2-4-8-5-3-7/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBAUBXGLATYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651246
Record name N~1~-(3-Methoxypropyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63631-44-7
Record name N~1~-(3-Methoxypropyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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